molecular formula C26H29ClN4O3 B11141962 3-[(trans-4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}cyclohexyl)methyl]-1,2,3-benzotriazin-4(3H)-one

3-[(trans-4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}cyclohexyl)methyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11141962
M. Wt: 481.0 g/mol
InChI Key: XNTBRGOXBYBAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzotriazinone core, a cyclohexyl group, and a piperidine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE typically involves multiple steps, including the formation of the benzotriazinone core, the introduction of the cyclohexyl group, and the attachment of the piperidine moiety. Common synthetic routes may include:

    Formation of Benzotriazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzotriazinone ring.

    Introduction of Cyclohexyl Group: The cyclohexyl group can be introduced through various methods, such as alkylation or acylation reactions.

    Attachment of Piperidine Moiety: The piperidine moiety is typically introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the selection of appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-({4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-({4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound shares the chlorophenyl group and hydroxyl functionality but differs in its overall structure and properties.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a chlorophenyl group and is studied for its antiviral activity.

    1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone: This compound features a chlorophenyl group and is used in various chemical reactions.

Uniqueness

3-({4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE is unique due to its combination of a benzotriazinone core, cyclohexyl group, and piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C26H29ClN4O3

Molecular Weight

481.0 g/mol

IUPAC Name

3-[[4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]cyclohexyl]methyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C26H29ClN4O3/c27-21-11-9-20(10-12-21)26(34)13-15-30(16-14-26)24(32)19-7-5-18(6-8-19)17-31-25(33)22-3-1-2-4-23(22)28-29-31/h1-4,9-12,18-19,34H,5-8,13-17H2

InChI Key

XNTBRGOXBYBAFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)N4CCC(CC4)(C5=CC=C(C=C5)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.